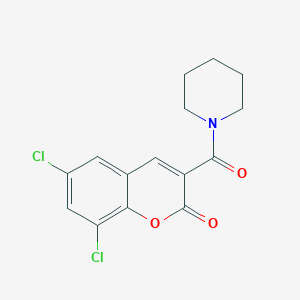
2-(2-naphthyl)-2-oxoethyl 6,8-dibromo-2-oxo-2H-chromene-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-naphthyl)-2-oxoethyl 6,8-dibromo-2-oxo-2H-chromene-3-carboxylate, also known as NCO-01, is a chemical compound with potential therapeutic applications. It belongs to the class of oxo-chromene derivatives, which have been extensively studied for their biological activities.
Mécanisme D'action
The mechanism of action of 2-(2-naphthyl)-2-oxoethyl 6,8-dibromo-2-oxo-2H-chromene-3-carboxylate is not fully understood, but it is believed to involve the inhibition of several signaling pathways involved in cancer and inflammation. 2-(2-naphthyl)-2-oxoethyl 6,8-dibromo-2-oxo-2H-chromene-3-carboxylate has been shown to inhibit the activity of nuclear factor kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cancer. 2-(2-naphthyl)-2-oxoethyl 6,8-dibromo-2-oxo-2H-chromene-3-carboxylate also inhibits the activity of Akt, a serine/threonine kinase that promotes cell survival and proliferation.
Biochemical and Physiological Effects:
2-(2-naphthyl)-2-oxoethyl 6,8-dibromo-2-oxo-2H-chromene-3-carboxylate has been shown to induce apoptosis (programmed cell death) in cancer cells, which is a desirable effect for cancer therapy. It also exhibits anti-angiogenic activity by inhibiting the formation of new blood vessels, which is important for the growth and spread of cancer. 2-(2-naphthyl)-2-oxoethyl 6,8-dibromo-2-oxo-2H-chromene-3-carboxylate has also been shown to reduce the production of reactive oxygen species (ROS), which are involved in inflammation and cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 2-(2-naphthyl)-2-oxoethyl 6,8-dibromo-2-oxo-2H-chromene-3-carboxylate is its relatively simple synthesis method, which makes it easily accessible for research purposes. It also exhibits potent anti-cancer and anti-inflammatory activities, which make it a promising candidate for further development as a therapeutic agent. However, the limitations of 2-(2-naphthyl)-2-oxoethyl 6,8-dibromo-2-oxo-2H-chromene-3-carboxylate include its low solubility in water, which may affect its bioavailability and limit its use in vivo. Further studies are needed to address these limitations.
Orientations Futures
There are several future directions for the research on 2-(2-naphthyl)-2-oxoethyl 6,8-dibromo-2-oxo-2H-chromene-3-carboxylate. One direction is to optimize its synthesis method to improve its yield and solubility. Another direction is to investigate its pharmacokinetic and pharmacodynamic properties in vivo to determine its potential as a therapeutic agent. Further studies are also needed to elucidate its mechanism of action and identify its molecular targets. Additionally, the combination of 2-(2-naphthyl)-2-oxoethyl 6,8-dibromo-2-oxo-2H-chromene-3-carboxylate with other anti-cancer or anti-inflammatory agents may enhance its therapeutic efficacy.
Méthodes De Synthèse
The synthesis of 2-(2-naphthyl)-2-oxoethyl 6,8-dibromo-2-oxo-2H-chromene-3-carboxylate involves the reaction of 6,8-dibromo-2-oxo-2H-chromene-3-carboxylic acid with 2-naphthylglycine ethyl ester in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then treated with ethyl chloroformate to obtain 2-(2-naphthyl)-2-oxoethyl 6,8-dibromo-2-oxo-2H-chromene-3-carboxylate. The overall yield of this synthesis method is approximately 50%.
Applications De Recherche Scientifique
2-(2-naphthyl)-2-oxoethyl 6,8-dibromo-2-oxo-2H-chromene-3-carboxylate has been studied for its potential therapeutic applications, particularly in the treatment of cancer and inflammation. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. 2-(2-naphthyl)-2-oxoethyl 6,8-dibromo-2-oxo-2H-chromene-3-carboxylate also exhibits anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).
Propriétés
Nom du produit |
2-(2-naphthyl)-2-oxoethyl 6,8-dibromo-2-oxo-2H-chromene-3-carboxylate |
|---|---|
Formule moléculaire |
C22H12Br2O5 |
Poids moléculaire |
516.1 g/mol |
Nom IUPAC |
(2-naphthalen-2-yl-2-oxoethyl) 6,8-dibromo-2-oxochromene-3-carboxylate |
InChI |
InChI=1S/C22H12Br2O5/c23-16-8-15-9-17(22(27)29-20(15)18(24)10-16)21(26)28-11-19(25)14-6-5-12-3-1-2-4-13(12)7-14/h1-10H,11H2 |
Clé InChI |
SRVGNCPXVQYWDS-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=O)COC(=O)C3=CC4=CC(=CC(=C4OC3=O)Br)Br |
SMILES canonique |
C1=CC=C2C=C(C=CC2=C1)C(=O)COC(=O)C3=CC4=CC(=CC(=C4OC3=O)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(4-Methoxy-2,5-dimethylphenyl)sulfonyl]pyrrolidine](/img/structure/B288720.png)

![Ethyl 4-[(5-{[4-(ethoxycarbonyl)-1-piperazinyl]sulfonyl}-1-naphthyl)sulfonyl]-1-piperazinecarboxylate](/img/structure/B288726.png)




![6-bromo-3-{[4-(3-chloro-4-methylphenyl)piperazin-1-yl]carbonyl}-8-methoxy-2H-chromen-2-one](/img/structure/B288739.png)





![(3,4-Dimethoxyphenyl)[4-(2,4-dimethylphenyl)piperazin-1-yl]methanone](/img/structure/B288755.png)